Cas no 2248289-39-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate is a synthetic organic compound featuring a phthalimide core linked to a substituted benzoate ester. The presence of a methoxy group and a tetrazole moiety enhances its reactivity and potential for diverse chemical applications. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural complexity, which allows for selective modifications and derivatization. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile intermediate in heterocyclic synthesis. The tetrazole group further contributes to its utility in medicinal chemistry, offering opportunities for bioisosteric replacements in drug design.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate structure
2248289-39-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
CAS番号:2248289-39-4
MF:C17H11N5O5
メガワット:365.299742937088
CID:6407456
PubChem ID:165730623

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
    • 2248289-39-4
    • EN300-6521075
    • インチ: 1S/C17H11N5O5/c1-26-14-7-6-10(8-13(14)21-9-18-19-20-21)17(25)27-22-15(23)11-4-2-3-5-12(11)16(22)24/h2-9H,1H3
    • InChIKey: HYYBODPIXLZPBQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC(=C(C=1)N1C=NN=N1)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 365.07601847g/mol
  • どういたいしつりょう: 365.07601847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 593
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 117Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521075-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
1g
$743.0 2023-05-31
Enamine
EN300-6521075-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
5g
$2152.0 2023-05-31
Enamine
EN300-6521075-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
0.1g
$653.0 2023-05-31
Enamine
EN300-6521075-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
0.25g
$683.0 2023-05-31
Enamine
EN300-6521075-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
10g
$3191.0 2023-05-31
Enamine
EN300-6521075-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
0.05g
$624.0 2023-05-31
Enamine
EN300-6521075-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
0.5g
$713.0 2023-05-31
Enamine
EN300-6521075-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
2248289-39-4
2.5g
$1454.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 関連文献

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS No. 2248289-39-4): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS No. 2248289-39-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of isoindole derivatives and is characterized by the presence of a tetrazole moiety, which is known for its biological activity and pharmacological properties.

The tetrazole group in this compound is particularly noteworthy due to its ability to enhance the stability and bioavailability of the molecule. Tetrazoles are widely used in drug design due to their high affinity for various biological targets and their ability to improve the pharmacokinetic properties of drugs. The isoindole core, on the other hand, is a versatile scaffold that has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate in various therapeutic areas. A study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute (NCI) found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The study also revealed that the compound has a low cytotoxicity profile against normal cells, making it a potential candidate for further development as an anticancer agent.

The methoxy substituent on the benzene ring contributes to the overall stability and solubility of the molecule. This functional group has been shown to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. The presence of the tetrazole moiety further enhances the solubility and stability of the compound in aqueous environments, making it suitable for various pharmaceutical formulations.

From a synthetic perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-y l)benzoate can be synthesized through a multi-step process involving the coupling of an isoindole derivative with a tetrazole-containing benzoic acid ester. The synthesis typically involves reactions such as esterification, cyclization, and substitution steps. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound with high purity and yield.

In terms of clinical applications, 1,3-dioxo-2,3-dihydro-1H-i soindol - 2 - yl 4 - methoxy - 3 - ( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzoate is currently being evaluated in preclinical studies for its potential use in treating inflammatory diseases and cancer. Early results have been promising, with several studies demonstrating its efficacy in animal models. However, further research is needed to fully understand its safety profile and therapeutic potential in humans.

The future prospects for 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4 - methoxy - 3 - ( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzoate are exciting. Ongoing research aims to optimize its pharmacological properties through structure-based drug design and to explore its potential in combination therapies with other drugs. Additionally, efforts are being made to develop novel delivery systems that can enhance its bioavailability and reduce side effects.

In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4-methoxy-3-(1 H-1,2,3,4-tetrazol-1-y l)benzoate (CAS No. 2248289-< strong > < strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > p >

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